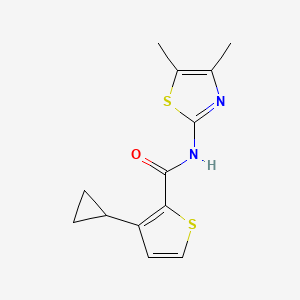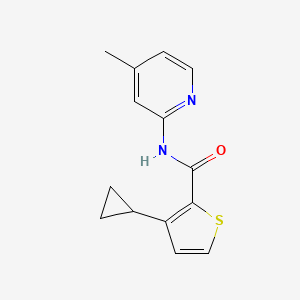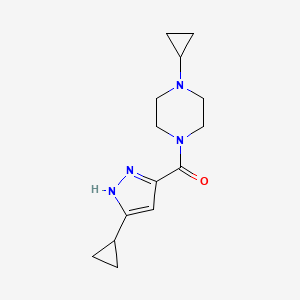
3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. It is a pyrazole-based compound that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide is not fully understood. However, it has been reported to inhibit the activity of PKC, which is known to play a key role in the regulation of cell growth, apoptosis, and differentiation. By inhibiting PKC, this compound may be able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been studied for its potential use as an antidiabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities, which makes it a promising compound for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide. One potential direction is to further investigate its anticancer activity and its potential use as a chemotherapeutic agent. Another direction is to study its potential as an inhibitor of PKC and its role in various cellular processes. Additionally, further research can be conducted to investigate its potential use as an antidiabetic agent and its mechanism of action in improving glucose tolerance and insulin sensitivity.
Méthodes De Synthèse
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide has been reported in various research articles. One of the most commonly used methods involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2,4,4-trimethylpentan-2-amine in the presence of a coupling agent such as EDCI or DCC. The resulting product is then treated with propanoyl chloride to obtain the final compound.
Applications De Recherche Scientifique
3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide has shown potential as a therapeutic agent in various research studies. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. It has also been studied for its potential use as an inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes.
Propriétés
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrN3O/c1-13(2,3)10-14(4,5)17-12(19)6-7-18-9-11(15)8-16-18/h8-9H,6-7,10H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVJIYWISZKGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CCN1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)


![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)
